Dimelamine phosphate
Description
Dimelamine phosphate (DMP), also referred to as dimelamine pyrophosphate (DMPY), is a phosphorus-nitrogen (P-N) intumescent flame retardant. It is synthesized via reactions between melamine and pyrophosphoric acid or sodium pyrophosphate . DMP exhibits excellent char-forming ability due to its triazine ring structure and releases non-flammable gases (e.g., NH₃) during decomposition . Its primary applications include rigid polyurethane foam (RPUF), epoxy resins (EP), and unsaturated polyester resins (UPR), where it enhances fire safety by reducing heat release rates (HRR), total heat release (THR), and toxic gas emissions .
Properties
Molecular Formula |
C6H15N12O4P |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
phosphoric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H3O4P/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H3,1,2,3,4) |
InChI Key |
QVJYHZQHDMNONA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimelamine phosphate is typically synthesized by heating a mixture of melamine and phosphoric acid. The reaction is carried out at elevated temperatures, usually between 150°C and 500°C, for a duration ranging from 10 minutes to 5 hours. This process results in the formation of this compound in powder form .
Industrial Production Methods
In industrial settings, the production of this compound often involves a roasting process. This method ensures the production of the compound without the formation of by-products, making it a more efficient and cleaner process compared to traditional wet methods .
Chemical Reactions Analysis
Types of Reactions
Dimelamine phosphate primarily undergoes thermal decomposition and condensation reactions. During thermal decomposition, it releases inert gases such as nitrogen, steam, and ammonia, which help in flame retardancy by diluting oxygen and taking away heat .
Common Reagents and Conditions
The synthesis of this compound involves reagents like melamine and phosphoric acid. The reaction conditions typically include high temperatures and controlled heating rates to ensure the proper formation of the compound .
Major Products Formed
The major product formed from the reaction between melamine and phosphoric acid is this compound itself. During its application as a flame retardant, it decomposes to form a stable and dense charring barrier, which enhances the flame resistance of the material it is applied to .
Scientific Research Applications
Dimelamine phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a flame retardant in various polymeric materials, including rigid polyurethane foams and silicone thermoplastic elastomers
Biology: Its flame-retardant properties make it useful in the development of safer laboratory equipment and materials.
Medicine: While not directly used in medical treatments, its flame-retardant properties contribute to the safety of medical devices and equipment.
Mechanism of Action
Dimelamine phosphate exerts its flame-retardant effects through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, the inert gases released during decomposition dilute oxygen and take away heat. In the condensed phase, the formation of phosphoric acid leads to the creation of a stable and dense char layer, which acts as a barrier to heat and flame .
Comparison with Similar Compounds
Structural and Functional Differences
Flame Retardancy Performance
Key Metrics:
Limiting Oxygen Index (LOI):
Heat Release Rate (HRR) Reduction:
- Toxic Gas Suppression: DMPY/SS reduces CO and HCN emissions via catalytic oxidation and radical scavenging . MPP generates non-flammable NH₃, diluting oxygen .
Thermal Stability and Char Formation
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing dimelamine phosphate?
- Methodological Answer : this compound (CAS 56974-60-8) is synthesized via condensation reactions between melamine and phosphoric acid under controlled stoichiometric and thermal conditions. Characterization typically involves X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm P–N bonding, and thermogravimetric analysis (TGA) to assess thermal stability. For purity validation, high-performance liquid chromatography (HPLC) with dibutylammonium phosphate buffer as a mobile phase can separate impurities .
Q. How can researchers quantify phosphate content in this compound formulations?
- Methodological Answer : Use spectrophotometric analysis with a vanadate-molybdate reagent to form a yellow phosphovanadomolybdate complex. Prepare a calibration curve using standard phosphate solutions (4.00×10⁻⁵ M to 4.00×10⁻⁴ M) and measure absorbance at 400–420 nm. Apply the LINEST function in Excel to calculate regression parameters (slope, R²) and determine sample concentrations via the standard curve. Ensure blank subtraction and triplicate measurements to minimize error .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines: use personal protective equipment (PPE) to avoid inhalation or dermal contact. In case of exposure, rinse affected areas with water and consult a poison control center. Dispose of waste via approved facilities, as residual phosphate may contribute to eutrophication .
Advanced Research Questions
Q. How does this compound function as a flame retardant in polymer composites, and what are its mechanistic limitations?
- Methodological Answer : this compound acts as an intumescent flame retardant by releasing phosphoric acid (dehydration catalyst) and melamine (blowing agent) during thermal decomposition. This forms a carbonaceous char layer that insulates the polymer matrix. However, its efficacy decreases in hydrophobic polymers due to poor dispersion. Advanced studies use cone calorimetry (heat release rate analysis) and pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) to evaluate char composition and gas-phase inhibition mechanisms .
Q. What analytical approaches resolve contradictions in reported toxicological data for this compound?
- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., cats vs. sheep) and crystal morphology differences (needle-shaped vs. circular crystals). Address these by conducting in vitro cytotoxicity assays (e.g., MTT tests on renal cells) paired with in vivo studies monitoring urinary crystal formation via polarized light microscopy. Statistical tools like ANOVA can identify dose-dependent effects and interspecies variability .
Q. How can researchers optimize this compound’s thermal stability for high-temperature applications?
- Methodological Answer : Coating this compound with silica nanoparticles via sol-gel methods improves thermal stability (up to 400°C). Characterize using TGA-DSC to track decomposition kinetics and SEM-EDS to confirm surface modification. Synergistic systems with metal hydroxides (e.g., Mg(OH)₂) further enhance char integrity, quantified via UL-94 vertical burning tests .
Q. What statistical frameworks are suitable for analyzing phosphate leaching data from this compound-treated materials?
- Methodological Answer : Apply linear mixed-effects models to account for batch variability in leaching experiments. Use ICP-MS for trace phosphate detection in leachates and correlate results with environmental parameters (pH, temperature) via principal component analysis (PCA). Report confidence intervals (95%) and p-values to validate significance .
Contradiction and Innovation-Driven Questions
Q. Why do some studies report this compound as ineffective in epoxy resins, despite its established flame-retardant properties?
- Methodological Answer : Incompatibility arises from epoxy’s cross-linked structure, which restricts phosphate migration. Address this by synthesizing reactive derivatives (e.g., dimelamine pyrophosphate, DMPY) with higher phosphorus content or using compatibilizers like organomodified montmorillonite. Evaluate dispersion homogeneity via TEM and flame retardancy via limiting oxygen index (LOI) testing .
Q. How can computational modeling predict this compound’s environmental persistence and degradation pathways?
- Methodological Answer : Use density functional theory (DFT) to simulate hydrolysis and photodegradation pathways. Input molecular orbitals and bond dissociation energies into software like Gaussian or ORCA. Validate models with high-resolution LC-MS/MS data identifying degradation byproducts (e.g., cyanuric acid, ammonium phosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
